2-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine
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Overview
Description
2-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine is a heterocyclic compound that features both pyridine and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine typically involves the formation of the piperidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 4-hydroxypyridine with piperidine-1-carbonyl chloride under basic conditions to form the intermediate 3-(pyridin-4-yloxy)piperidine-1-carbonyl chloride. This intermediate is then reacted with 2-aminopyridine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the unique structural features of the compound, including its heterocyclic rings and functional groups .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 2-aminopyridine and 4-hydroxypyridine share structural similarities.
Piperidine derivatives: Compounds such as piperidine-1-carbonyl chloride and 3-(pyridin-4-yloxy)piperidine.
Uniqueness
2-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine is unique due to its combination of pyridine and piperidine rings, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these rings. This dual functionality enhances its potential as a versatile scaffold in drug discovery and development .
Properties
IUPAC Name |
pyridin-2-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(15-5-1-2-8-18-15)19-11-3-4-14(12-19)21-13-6-9-17-10-7-13/h1-2,5-10,14H,3-4,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHFJVFQGYVNOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=N2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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